(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of a suitable precursor, such as a phenylpropanoic acid derivative, using reagents like trifluoromethyl iodide and a radical initiator .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced chemical stability and bioactivity
Mechanism of Action
The mechanism of action of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, including anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
- (2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid
- (2S)-2-[3-(difluoromethyl)phenyl]propanoic acid
- (2S)-2-[3-(trifluoromethyl)phenyl]butanoic acid
Comparison: (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and metabolic profiles, making it a valuable candidate for specific applications in pharmaceuticals and agrochemicals .
Properties
CAS No. |
1630457-74-7 |
---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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